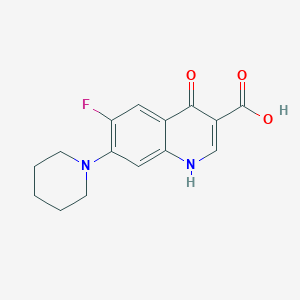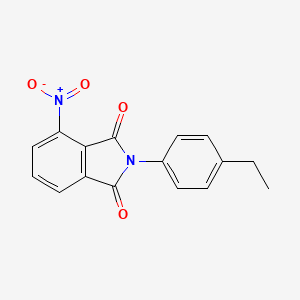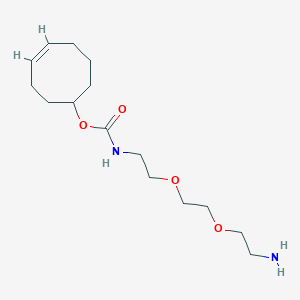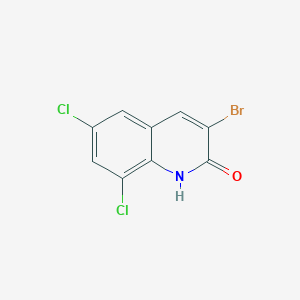
3-Bromo-6,8-dichloroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-6,8-dichloroquinolin-2(1H)-one: is a heterocyclic organic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and chlorine atoms attached to the quinoline ring, which imparts unique chemical properties. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6,8-dichloroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of quinolin-2(1H)-one. The reaction conditions often include the use of bromine and chlorine sources, such as bromine water and chlorine gas, under controlled temperature and pH conditions to ensure selective halogenation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The halogen atoms in 3-Bromo-6,8-dichloroquinolin-2(1H)-one can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the halogen atoms.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-6,8-dichloroquinolin-2(1H)-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is studied for its ability to inhibit certain enzymes and pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and pharmaceuticals. Its halogenated structure contributes to the stability and efficacy of these products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-6,8-dichloroquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
6,8-Dichloroquinolin-2(1H)-one: Lacks the bromine atom, which may result in different chemical and biological properties.
3-Bromoquinolin-2(1H)-one: Lacks the chlorine atoms, affecting its reactivity and applications.
3,6,8-Trichloroquinolin-2(1H)-one:
Uniqueness: 3-Bromo-6,8-dichloroquinolin-2(1H)-one is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and biological activities. This combination of halogens can enhance its effectiveness in various applications compared to similar compounds with different halogenation patterns.
Propiedades
Fórmula molecular |
C9H4BrCl2NO |
|---|---|
Peso molecular |
292.94 g/mol |
Nombre IUPAC |
3-bromo-6,8-dichloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrCl2NO/c10-6-2-4-1-5(11)3-7(12)8(4)13-9(6)14/h1-3H,(H,13,14) |
Clave InChI |
OJTJKNDBZRARFL-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=O)NC2=C(C=C1Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazole, 1-[(2S)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propyl]-2,4-dinitro-](/img/structure/B15062949.png)

![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
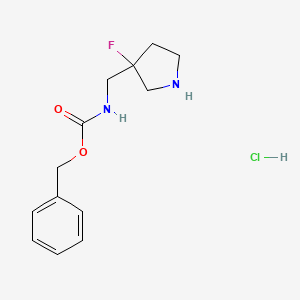
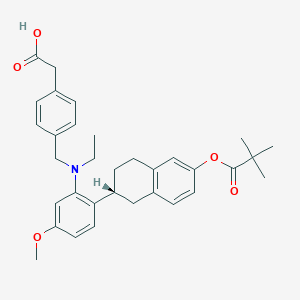
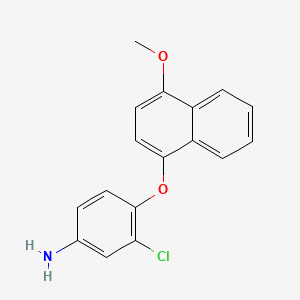
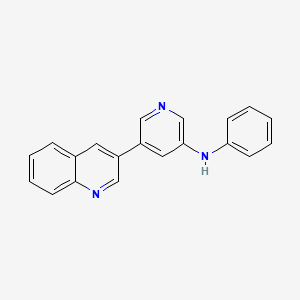
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
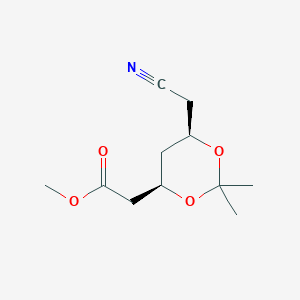
![3-(8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B15063013.png)
